molecular formula C19H27NO4 B13765745 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- CAS No. 52904-53-7

3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn-

Cat. No.: B13765745
CAS No.: 52904-53-7
M. Wt: 333.4 g/mol
InChI Key: VXYKVXYMAISAET-UHFFFAOYSA-N
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Description

3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its azabicyclo nonane core, which is a bicyclic structure containing a nitrogen atom. The presence of methoxy groups and an ethyl ester functional group further adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Formation of the Azabicyclo Nonane Core: This step involves the construction of the bicyclic structure with a nitrogen atom. Common methods include cyclization reactions using appropriate precursors.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions, often using reagents like methyl iodide in the presence of a base.

    Esterification: The carboxylic acid group is converted to an ethyl ester using reagents such as ethanol and a strong acid catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester functional group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the azabicyclo nonane core and methoxy groups allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 3-Azabicyclo(331)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- include other azabicyclo nonane derivatives with different substituents These compounds share the bicyclic structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

CAS No.

52904-53-7

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C19H27NO4/c1-4-24-18(21)20-12-15-8-5-9-16(13-20)19(15,23-3)14-7-6-10-17(11-14)22-2/h6-7,10-11,15-16H,4-5,8-9,12-13H2,1-3H3

InChI Key

VXYKVXYMAISAET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CCCC(C1)C2(C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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